5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold renowned for its medicinal versatility. The structure features a 5,6-dimethyl substitution on the thieno[2,3-d]pyrimidine core and a piperazine moiety at the 4-position, further substituted with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group. Its molecular formula is C25H23ClN4S (molecular weight: 446.997 g/mol), with a stereospecific E-configuration at the cinnamyl double bond . The compound’s design leverages the thieno[2,3-d]pyrimidine core’s synthetic accessibility and pharmacological relevance, while the cinnamyl-piperazine substituent introduces unique steric and electronic properties for target modulation .
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5,6-dimethyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N4S/c1-16-17(2)26-21-19(16)20(22-15-23-21)25-13-11-24(12-14-25)10-6-9-18-7-4-3-5-8-18/h3-9,15H,10-14H2,1-2H3/b9-6+ |
InChI Key |
QYCCJFJQORXKFF-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC=CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
However, oxidative metabolism of the thieno[2,3-d]pyrimidine core remains a concern, as seen in earlier analogs .
Halogenated Variants : Chlorophenyl substitution (e.g., 5-(4-chlorophenyl) derivatives) correlates with antimicrobial efficacy, suggesting halogenation augments target interactions .
Piperazine Modifications : Smaller substituents (e.g., methylpiperazine) reduce steric hindrance but may compromise receptor binding. Bulky groups like cinnamyl or furoyl balance lipophilicity and target selectivity .
Metabolic Stability and CNS Penetration
The thieno[2,3-d]pyrimidine core is prone to oxidative metabolism, limiting its utility in CNS applications. highlights that replacing the core with a 6-fluoroquinazoline improved rat brain:plasma Kp ratios from 0.74 to >10 . While the target compound retains the thieno core, its cinnamyl substituent may mitigate metabolism via steric shielding, though direct data are lacking. Comparatively, 4-phenylpiperazine analogs exhibit moderate metabolic stability but inferior CNS penetration .
Structure-Activity Relationships (SAR)
- Aniline vs. Cinnamyl Moieties: Derivatives with aniline-substituted piperazines (e.g., 4-(4-anilinopiperazin-1-yl)) show superior enzyme inhibition (IC50 < 50 nM) compared to cinnamyl variants, likely due to hydrogen-bonding interactions .
- Sulfonyl and Thioether Groups : Compounds with piperazine-sulfonyl groups (e.g., 4-(2-naphthylsulfonyl)piperazine) exhibit increased aqueous solubility but reduced BBB penetration .
Biological Activity
5,6-Dimethyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a compound that belongs to the thieno[2,3-d]pyrimidine derivatives, which have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of the compound is with a molecular weight of approximately 286.41 g/mol. The compound's structure features a thieno[2,3-d]pyrimidine core which is known for its pharmacological significance.
Biological Activity Overview
Thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
-
Anticancer Activity : Several studies have demonstrated that thieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines. For instance:
- A study by Guo et al. synthesized multiple thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 (breast cancer) cells. The most active compound showed an IC50 value of 27.6 μM .
- In another study, compounds derived from thieno[2,3-d]pyrimidine exhibited inhibitory effects ranging from 43% to 87% against non-small cell lung cancer cells .
- Antimicrobial Activity : Thieno[2,3-d]pyrimidines have also been assessed for their antimicrobial properties. Their unique structure allows them to interact with microbial targets effectively.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thieno[2,3-d]pyrimidine derivatives is crucial for optimizing their efficacy:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound I | m-ClPh | 27.6 | Strongest cytotoxicity against MDA-MB-231 |
| Compound II | p-NO2Ph | 29.3 | Moderate cytotoxicity |
| Compound III | H | >50 | Weak cytotoxicity |
This table illustrates how different substituents on the thieno[2,3-d]pyrimidine core influence biological activity.
Case Studies
- Synthesis and Evaluation : In a comprehensive study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study highlighted the importance of substituent positions on the pyrimidine ring affecting cytotoxicity .
- In Vivo Studies : Research has also extended into in vivo models where thieno[2,3-d]pyrimidines demonstrated significant tumor inhibition rates compared to standard chemotherapeutic agents like 5-fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
